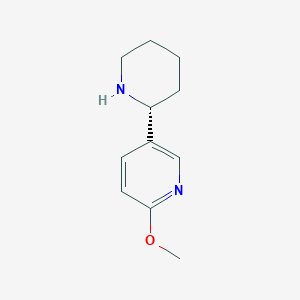

(R)-2-Methoxy-5-(piperidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-methoxy-5-[(2R)-piperidin-2-yl]pyridine |

InChI |

InChI=1S/C11H16N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3/t10-/m1/s1 |

InChI Key |

PZPSASQDMBLQNN-SNVBAGLBSA-N |

Isomeric SMILES |

COC1=NC=C(C=C1)[C@H]2CCCCN2 |

Canonical SMILES |

COC1=NC=C(C=C1)C2CCCCN2 |

Origin of Product |

United States |

Advanced Synthetic Strategies for R 2 Methoxy 5 Piperidin 2 Yl Pyridine and Analogous Chiral Piperidine Systems

Asymmetric Catalysis in the Construction of Chiral Piperidine (B6355638) Frameworks

Asymmetric catalysis stands as a powerful tool for the direct and efficient synthesis of chiral piperidines from readily available prochiral precursors. This approach circumvents the need for chiral auxiliaries or lengthy multi-step sequences, offering atom-economical routes to optically pure compounds. Key strategies involve the use of chiral transition metal complexes to control the stereochemical outcome of hydrogenation and carbon-carbon bond-forming reactions.

Enantioselective Hydrogenation of Pyridine (B92270) and Pyridinium (B92312) Precursors

The direct asymmetric hydrogenation of the stable pyridine ring is a challenging yet highly desirable transformation. ntu.edu.sg The aromaticity and potential for catalyst poisoning by the nitrogen heteroatom present significant hurdles. ntu.edu.sg To overcome these challenges, strategies often involve the activation of the pyridine ring by forming pyridinium salts, which lowers the energy barrier for reduction. dicp.ac.cn

Iridium-Catalyzed Hydrogenation: Iridium complexes featuring chiral phosphine (B1218219) ligands have proven effective in the asymmetric hydrogenation of pyridinium salts. For instance, N-alkyl-2-alkylpyridinium salts can be hydrogenated to provide 2-aryl-substituted piperidines with high levels of enantioselectivity. rsc.org The use of chiral phosphole-based ligands, such as MP²-SEGPHOS, has been crucial for the success of this approach. rsc.org A mixed-ligand approach, combining both phosphine and phosphoramidite (B1245037) ligands, has also been shown to yield excellent results in the hydrogenation of 2-substituted pyridinium bromides, proceeding with high yields and good enantioselectivities. rsc.org More recently, iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts has been developed, granting access to valuable cis-configured hydroxypiperidine esters with excellent yield, enantioselectivity, and diastereoselectivity (up to 96% yield, 97% ee, and >20:1 dr). researchgate.net

Rhodium-Catalyzed Hydrogenation: Rhodium catalysts have also been employed, particularly in transfer hydrogenation reactions. A notable method involves a rhodium-catalyzed reductive transamination of pyridinium salts. dicp.ac.cnrsc.org In this process, a chiral primary amine is used as a chiral auxiliary and a source of nitrogen, which displaces the original nitrogen atom of the pyridine ring during the reduction, inducing chirality in the final piperidine product with excellent diastereo- and enantioselectivities. dicp.ac.cnrsc.orgnih.gov This method tolerates a wide range of functional groups and is readily scalable. dicp.ac.cnnih.gov

| Catalyst System | Substrate Type | Product | Key Features |

| Iridium/MP²-SEGPHOS | N-Alkyl-2-alkylpyridinium salts | 2-Aryl-substituted piperidines | High enantioselectivity rsc.org |

| Iridium/Mixed Ligands | 2-Substituted pyridinium bromides | Chiral benzylated piperidines | Excellent yields, good enantioselectivities rsc.org |

| Iridium Complex | 5-Hydroxypicolinate pyridinium salts | cis-Hydroxypiperidine esters | Up to 96% yield, 97% ee, >20:1 dr researchgate.net |

| [Cp*RhCl₂]₂ / Chiral Amine | Pyridinium salts | Chiral piperidines | Reductive transamination, high diastereo- and enantioselectivity rsc.orgnih.gov |

Rhodium-Catalyzed Asymmetric Carbometalation

This approach has been successfully applied to the synthesis of enantioenriched 3-substituted piperidines, a class of compounds not accessible via direct nucleophilic addition to pyridiniums. researchgate.netthieme-connect.com The core of this method is a rhodium-catalyzed asymmetric reductive Heck reaction between a phenyl pyridine-1(2H)-carboxylate and various aryl, heteroaryl, or vinyl boronic acids. researchgate.netucd.ie The reaction, employing ligands such as (S)-Segphos, furnishes 3-substituted tetrahydropyridines in high yields and excellent enantioselectivities, which can then be reduced to the corresponding piperidines. researchgate.net This method exhibits broad functional group tolerance. researchgate.netthieme-connect.com

| Catalyst/Ligand | Substrates | Product Type | Yield | Enantiomeric Excess (ee) |

| [Rh(cod)(OH)]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate, Phenyl boronic acid | 3-Phenyl-tetrahydropyridine | 81% | 96% |

Iridium-Catalyzed Enantioselective C-C Coupling Methodologies

Iridium catalysts have enabled novel enantioselective C-C coupling reactions for the synthesis of complex piperidine structures. One such strategy is the iridium-catalyzed cyclocondensation of amino alcohols and aldehydes. researchgate.nettandfonline.com This modular approach involves an intramolecular allylic substitution by an enamine intermediate, followed by an in-situ reduction to yield 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. researchgate.net The reaction tolerates a broad range of functional groups, allowing for the creation of diverse piperidine derivatives. researchgate.nettandfonline.com

Another innovative iridium-catalyzed method involves the diastereo- and enantioselective coupling of vinyl aziridines with primary alcohols or aldehydes. taylorfrancis.com This redox-triggered process proceeds via transfer hydrogenation, enabling direct C-H functionalization of the alcohol. The resulting adducts can be directly converted into highly substituted piperidines. For example, coupling N-(p-nitrophenylsulfonyl)-protected vinyl aziridine (B145994) with unprotected chiral 1,3-diols, followed by a Mitsunobu reaction, provides a concise route to diastereomeric 2,4,5-trisubstituted piperidines. taylorfrancis.com

Chemo-Enzymatic Approaches to Enantioenriched Piperidines

Chemo-enzymatic strategies merge the advantages of chemical synthesis with the unparalleled selectivity of biocatalysis to create efficient and sustainable routes to chiral piperidines. nih.govresearchgate.net These methods often employ enzymes for key stereoselective transformations that are challenging to achieve with traditional chemical catalysts. nih.govresearchgate.net

A powerful chemo-enzymatic cascade has been developed for the asymmetric dearomatization of activated pyridines. nih.govacs.orgchemrxiv.org This one-pot process utilizes an amine oxidase to convert an N-substituted tetrahydropyridine (B1245486) into a dihydropyridinium species. thieme-connect.com This intermediate is then stereoselectively reduced by an ene imine reductase (EneIRED) to yield stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org A key advantage of this system is the ability to access either enantiomer of the product by selecting the appropriate EneIRED, which enables a dynamic kinetic resolution. nih.gov This methodology has been successfully applied to the synthesis of key intermediates for pharmaceuticals like the antipsychotic drug Preclamol and the ovarian cancer therapy Niraparib. nih.govresearchgate.netchemrxiv.org

Another approach involves multi-enzyme cascades that convert protected amino alcohols into chiral aminopiperidines. For example, variants of galactose oxidase and imine reductase have been used to transform N-Cbz-protected L-lysinol into L-3-N-Cbz-aminopiperidine in a one-pot reaction, which prevents the racemization of labile intermediates and yields products with high enantiopurity. rsc.org Furthermore, the immobilization of enzymes, such as Candida antarctica lipase (B570770) B (CALB), on magnetic nanotubes has led to the development of reusable biocatalysts for the multicomponent synthesis of polyfunctionalized piperidines. rsc.org

| Enzymatic System | Substrate | Product | Key Transformation |

| Amine Oxidase / Ene Imine Reductase Cascade | N-Substituted Tetrahydropyridines | Enantioenriched 3- and 3,4-Substituted Piperidines | Asymmetric Dearomatization / Dynamic Kinetic Resolution nih.govthieme-connect.com |

| Galactose Oxidase / Imine Reductase Cascade | N-Cbz-L-lysinol | L-3-N-Cbz-aminopiperidine | Stereoselective Cyclization rsc.org |

| Immobilized Candida antarctica lipase B (CALB) | Benzaldehyde, Aniline, Acetoacetate Ester | Polyfunctionalized Piperidines | Biocatalytic Multicomponent Reaction rsc.org |

Multicomponent Reactions and Cascade Cyclizations for Complex Piperidine Architectures

Multicomponent reactions (MCRs) and cascade cyclizations are highly efficient strategies for rapidly building molecular complexity. taylorfrancis.com These processes allow for the formation of multiple bonds and stereocenters in a single operation from simple starting materials, aligning with the principles of green chemistry. researchgate.net They are particularly valuable for constructing the polysubstituted piperidine scaffolds prevalent in pharmaceuticals. taylorfrancis.comacs.org

Various catalysts, including tetrabutylammonium (B224687) tribromide (TBATB) and zirconyl chloride (ZrOCl₂·8H₂O), have been used to facilitate one-pot, three-component syntheses of highly functionalized piperidines from aldehydes, amines, and β-ketoesters. taylorfrancis.com A pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates has also been developed using a dual-functional ionic liquid catalyst. researchgate.net

Cascade reactions, which involve a sequence of intramolecular transformations, are also central to modern piperidine synthesis. These can be initiated by various means, including radical initiators, acids, or transition metals, leading to complex polycyclic systems. nih.gov

Intramolecular Aza-Michael Reactions

The intramolecular aza-Michael (IAM) reaction is a robust and widely used method for the cyclization of N-tethered alkenes to form N-heterocycles, including piperidines. nih.gov This reaction involves the nucleophilic addition of an amine to an electron-deficient alkene. researchgate.net

Organocatalysis has been successfully applied to achieve enantioselective IAM reactions. In a desymmetrization process, a Cinchona alkaloid-derived catalyst (9-amino-9-deoxy-epi-hydroquinine) in combination with trifluoroacetic acid as a co-catalyst can produce a range of enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org This method provides good yields and moderate diastereoselectivity, with theoretical calculations supporting the experimentally observed outcomes. rsc.org The intramolecular aza-Michael reaction represents a direct and powerful strategy for constructing chiral piperidine cores from acyclic precursors. nih.gov

Radical-Mediated Amine Cyclizations

The construction of the chiral piperidine ring, a core component of (R)-2-methoxy-5-(piperidin-2-yl)pyridine, can be effectively achieved through radical-mediated amine cyclizations. This synthetic approach involves the generation of a radical that subsequently undergoes an intramolecular cyclization to form the six-membered piperidine ring. The stereoselectivity of this cyclization is a critical factor in obtaining the desired (R)-enantiomer.

Various strategies have been developed to control the stereochemical outcome of these reactions. One such method involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which has been shown to produce 2,4,5-trisubstituted piperidines with diastereomeric ratios ranging from 3:2 to 40:1. figshare.com In some cases, a single diastereoisomer can be obtained, which can then be trapped or undergo a subsequent 5-endo cyclization to yield more complex polycyclic systems. figshare.com

Another approach utilizes the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to synthesize 2,4-disubstituted piperidines. organic-chemistry.org The choice of the radical mediator has been found to significantly influence the diastereoselectivity of this reaction. While tributyltin hydride (TBTH) typically yields trans piperidines with trans/cis ratios of 3:1 to 6:1, the use of tris(trimethylsilyl)silane (B43935) (TTMSS) can dramatically enhance this selectivity, achieving ratios up to 99:1. organic-chemistry.org This improvement is attributed to a selective rearrangement of the minor stereoisomer through a cascade process. organic-chemistry.org

Furthermore, enantioselective methods for the synthesis of chiral piperidines have been developed by interrupting the Hofmann-Löffler-Freytag (HLF) reaction. nih.govnih.gov A catalytic, regio- and enantioselective δ C-H cyanation of acyclic amines, enabled by a chiral copper catalyst, allows for the selective incorporation of a carbonyl equivalent at the δ position. nih.govnih.gov The resulting enantioenriched δ-amino nitriles can then be converted into a variety of chiral piperidines. nih.govnih.gov This method has been successfully applied to the formal asymmetric synthesis of the anticancer drug Niraparib. nih.govnih.gov

Table 1: Comparison of Radical Mediators in the Synthesis of 2,4-Disubstituted Piperidines

| Radical Mediator | Typical trans/cis Diastereomeric Ratio |

|---|---|

| Tributyltin hydride (TBTH) | 3:1 to 6:1 |

| Tris(trimethylsilyl)silane (TTMSS) | Up to 99:1 |

Data sourced from Gandon et al., 2006. organic-chemistry.org

Derivatization and Functionalization of the 2-Methoxy-5-pyridyl Moiety

The 2-methoxy-5-pyridyl moiety of this compound provides multiple opportunities for chemical modification, enabling the synthesis of a diverse range of analogs. These modifications can be targeted at either the pyridine ring or the piperidine ring.

The introduction of new substituents onto the pyridine ring can significantly alter the compound's electronic and steric properties. Various methodologies have been developed for the synthesis of multi-substituted pyridines. nih.govrsc.org A mild and facile solvent-free methodology allows for the synthesis of a scope of multi-substituted pyridines at room temperature from ylidenemalononitriles. nih.govrsc.org

For 2-methoxypyridine (B126380) derivatives specifically, the nature of polar substituents has been shown to significantly influence their properties. researchgate.netrsc.org The synthesis of new bent-shaped luminescent mesogens carrying a pyridine core substituted with various polar groups has been reported. researchgate.netrsc.org

Cross-coupling reactions are a powerful tool for introducing new groups. For instance, palladium-catalyzed regioselective C-2 arylation of N-methyl-7-azaindole derivatives with arylthianthrenium salts has been demonstrated. acs.org This reaction tolerates a range of substituents on both the azaindole and the arylthianthrenium salt, including electron-donating and electron-withdrawing groups. acs.org

Table 2: Examples of Substituents Introduced on Pyridine-like Rings via Cross-Coupling

| Ring System | Position of Functionalization | Introduced Group |

|---|---|---|

| N-Methyl-7-azaindole | C-2 | Aryl |

| 4-Cyano-N-methyl-7-azaindole | C-2 | Aryl |

| 4-Methoxy-N-methyl-7-azaindole | C-2 | Aryl |

Data based on palladium-catalyzed arylation methodologies. acs.org

The piperidine ring, particularly the nitrogen atom, is a prime site for functionalization. The secondary amine can undergo a variety of transformations, including N-alkylation and N-acylation. N-acylation can have a significant effect on the conformation of the piperidine ring. For example, an N-unsubstituted piperidine may adopt a chair conformation with a substituent in an equatorial position, whereas the corresponding N-acyl piperidine can favor an inverted chair conformation where the substituent is axial to minimize steric interactions with the N-acyl group. researchgate.net

Direct C-H functionalization of the piperidine ring is a more advanced strategy. Rhodium-catalyzed C-H insertions have been used to generate 2-substituted and 4-substituted piperidine analogs, with the site selectivity controlled by the choice of catalyst and the amine protecting group. nih.gov A different approach involves the selective endo-cyclic α-functionalization of saturated N-alkyl piperidines through a sequential process of iminium ion formation followed by nucleophilic functionalization. acs.orgacs.org This method is applicable to a range of N-alkyl piperidines and can be used for late-stage functionalization. acs.orgacs.org

Furthermore, kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines can be achieved through deprotonation with n-BuLi and the chiral ligand sparteine. acs.org The resulting enantioenriched starting materials and 2,2-disubstituted products can be isolated with high enantiomeric ratios. The 4-methylene group can then be further functionalized to access a variety of 2,4-disubstituted piperidines without loss of enantiopurity. acs.org

Structure Activity Relationship Sar and Mechanistic Investigations of R 2 Methoxy 5 Piperidin 2 Yl Pyridine Analogs in Biological Research

Rational Design and Synthesis of Analog Libraries

The rational design of analogs based on the (R)-2-methoxy-5-(piperidin-2-yl)pyridine scaffold is a cornerstone of medicinal chemistry, aimed at optimizing pharmacological properties and elucidating structure-activity relationships (SAR). researchgate.netnih.gov This process involves the systematic modification of the parent molecule to enhance biological activity, selectivity, and pharmacokinetic profiles. researchgate.net Synthetic strategies are often developed to allow for the creation of diverse libraries of compounds where specific parts of the molecule, such as the methoxy-pyridine unit and the piperidine (B6355638) ring, are altered. tandfonline.comnih.gov

The methoxy-pyridine moiety is a critical component for molecular recognition at various receptors and serves as a versatile template for analog synthesis. nih.gov Structure-activity relationship studies have demonstrated that modifications to this unit can significantly impact receptor affinity and selectivity. nih.govnih.gov

Key modifications and synthetic approaches include:

Substitution on the Pyridine (B92270) Ring : The introduction of different substituents, such as halogens (fluoro, chloro, bromo), onto the pyridine ring can profoundly affect binding affinity. For instance, in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), halogen substituents at the 5- or 6-positions of a 3-pyridyl fragment can result in subnanomolar affinity. nih.gov Conversely, bulky substituents like chloro, bromo, or iodo at the 2-position can lead to a substantial decrease in affinity, likely due to steric hindrance. nih.gov The electronic properties of these substituents also play a role; removing a chloro group from a chloropyridine analog has been shown to significantly diminish affinity for the σ₂ receptor, suggesting the halogen is important for binding. nih.gov

Positional Isomerism : Altering the position of the methoxy (B1213986) group or the point of attachment of the piperidine ring on the pyridine scaffold can lead to significant changes in biological activity. This exploration helps to map the topology of the receptor's binding pocket.

Replacement of the Methoxy Group : The methoxy group itself can be replaced with other functionalities to probe interactions. For example, bioisosteric replacement with other ethers, alkyl groups, or hydrogen bond acceptors can modulate potency and metabolic stability.

Synthetic methodologies to achieve these modifications are diverse. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for N-arylation to connect the piperidine and pyridine units. nih.gov Nucleophilic aromatic substitution (SNAr) is another common strategy, particularly when the pyridine ring is activated by electron-withdrawing groups. nih.gov

The piperidine ring offers a three-dimensional structure that can be extensively modified to probe interactions with biological targets and improve drug-like properties. nih.govresearchgate.net Introducing chiral piperidine scaffolds can enhance biological activity, selectivity, and pharmacokinetic characteristics. researchgate.net

Key areas of exploration include:

Alkylation and Acylation : Simple alkyl groups, such as methyl or ethyl, can be introduced at various positions on the piperidine ring. For example, a 4-methyl substituent on the piperidine ring was found to confer optimal interaction with the σ₁ receptor subtype in a series of phenoxyalkylpiperidines. uniba.it

Stereochemistry : The stereochemistry of substituents on the piperidine ring is often crucial for receptor binding. The synthesis of enantiomerically pure analogs allows for the determination of the optimal stereochemical configuration for activity. For example, in a series of bridged piperidine P2Y₁₄R antagonists, the (S,S,S)-2-azanorbornane isomer displayed significantly higher affinity than its corresponding enantiomer. nih.gov

Conformational Restriction and Bridged Analogs : To reduce conformational flexibility and lock the molecule into a more bioactive conformation, bridged piperidine analogs have been synthesized. nih.gov Scaffolds such as nortropane, isoquinuclidine, and 2-azanorbornane have been used to replace the simple piperidine ring. nih.gov This rigidification can lead to enhanced receptor affinity and provide insights into the preferred binding conformation. nih.gov These modifications can also improve physicochemical properties like aqueous solubility. nih.gov

Fused Rings : In some cases, fusing a phenyl group to the piperidine ring has been investigated to explore extended binding interactions. nih.gov

The synthesis of these complex piperidine analogs often requires multi-step sequences, starting from commercially available chiral building blocks or employing diastereoselective reactions to control stereochemistry. whiterose.ac.uk

In Vitro Receptor Binding Profiling and Affinity Studies

In vitro receptor binding assays are essential for characterizing the pharmacological profile of newly synthesized analogs. These assays typically use radiolabeled ligands to determine the affinity of a test compound for a specific receptor target, commonly expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). This data is fundamental to building a comprehensive structure-activity relationship. nih.gov

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are key drug targets. nih.gov Analogs of this compound have been investigated for their activity at various GPCRs, including purinergic receptors like P2Y₁₄R. nih.gov

In the development of P2Y₁₄R antagonists, systematic modification of the piperidine ring of a lead compound demonstrated the utility of conformational constraint. nih.gov By replacing the flexible piperidine with rigid, bridged systems, researchers were able to probe the steric and conformational requirements of the receptor's binding pocket. nih.gov

| Compound | Piperidine Modification | hP2Y₁₄R Affinity (IC₅₀, nM) |

|---|---|---|

| Reference Compound 1 | Standard Piperidine | 9.4 |

| Analog 15 | (S,S,S)-2-azanorbornane | 3.11 |

| Analog 16 | (R,R,R)-2-azanorbornane | 10.1 |

| Analog 30 | Isonortropanol | 21.3 |

| Analog 34 | Isoquinuclidine | 15.6 |

This table presents data on how modifying the piperidine ring with bridged structures affects binding affinity to the human P2Y₁₄ G-protein coupled receptor. Data sourced from nih.gov.

The results show that the enantiomerically pure (S,S,S) 2-azanorbornane analog (15) displayed a threefold higher affinity than the reference compound, indicating that the rigidified conformation is favorable for binding. nih.gov In contrast, its enantiomer (16) and other bridged systems like isonortropanol (30) and isoquinuclidine (34) did not improve affinity, highlighting the high degree of stereochemical and structural sensitivity for receptor interaction. nih.gov

Sigma receptors, which are divided into σ₁ and σ₂ subtypes, are intracellular proteins involved in a variety of cellular functions and are targets for neuropsychiatric and oncological drug development. sigmaaldrich.com These two subtypes have distinct pharmacological profiles and molecular weights. sigmaaldrich.com Analogs based on the pyridine-piperidine scaffold have shown significant and often selective affinity for sigma receptors. nih.govuniba.it

Structure-affinity relationship studies have revealed key features for sigma receptor binding:

Influence of the Pyridine Moiety : Modifications to the pyridine ring significantly affect both affinity and selectivity. For one series of σ₂-selective ligands, a chloro-pyridine moiety was found to be important for binding affinity; its removal led to a significant drop in potency. nih.gov

Influence of the Piperidine Moiety : Substituents on the piperidine ring can modulate affinity and selectivity between the σ₁ and σ₂ subtypes. In a series of N-[(4-methoxyphenoxy)ethyl]piperidines, a 4-methyl substituent on the piperidine ring was found to be optimal for high-affinity interaction with the σ₁ subtype (Kᵢ = 0.89–1.49 nM). uniba.it The basic nitrogen atom of the piperidine ring is considered a critical feature for binding. nih.gov

| Compound | Key Structural Features | σ₁ Receptor Affinity (Kᵢ, nM) | σ₂ Receptor Affinity (Kᵢ, nM) |

|---|---|---|---|

| Analog 1a | p-chlorophenoxy, 4-methylpiperidine | 0.34 | 52.3 |

| Analog 1b | p-methoxyphenoxy, 4-methylpiperidine | 0.89 | 130 |

| Analog 2 | chloro-pyridine | 25.0 | 8.4 |

| Analog 3 | pyridine (des-chloro) | >1000 | 300 |

| Analog 8 | chloro-pyridine, piperazine | 25.0 | 8.4 |

| Analog 9 | pyridine (des-chloro), piperazine | >1000 | 300 |

This table summarizes the binding affinities of various analogs for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, highlighting the impact of substitutions on both the aromatic (pyridine/phenoxy) and heterocyclic (piperidine/piperazine) rings. Data sourced from nih.govuniba.it.

The data indicates that phenoxyalkylpiperidines can be optimized to be highly potent and selective for the σ₁ receptor, with Kᵢ values in the subnanomolar range. uniba.it In contrast, other scaffolds based on a chloro-pyridine are more selective for the σ₂ receptor. nih.gov

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. nih.gov The interaction of ligands with nAChRs is governed by specific pharmacophoric elements, including a cationic center (typically a protonated amine) and a hydrogen bond acceptor, such as the pyridine nitrogen. mdpi.com

Studies on various piperidine derivatives have provided insight into their interactions with the nAChR complex. nih.gov Modifications to both the pyridine and piperidine rings can have a profound effect on binding affinity and functional activity at different nAChR subtypes. nih.govnih.gov

For example, SAR studies on analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, a potent nAChR agonist, showed that substituents on the pyridine ring led to a wide range of binding affinities, with Kᵢ values from 0.15 to over 9,000 nM. nih.gov Similarly, halogenation of the pyridine ring in another series of nAChR ligands resulted in compounds with picomolar affinity. nih.gov

| Compound | Key Structural Features | nAChR Binding Affinity (Kᵢ, pM) |

|---|---|---|

| A-85380 (Parent) | 3-(Azetidinylmethoxy)pyridine | 51 |

| Analog 1 | 2-Fluoro-3-(azetidinylmethoxy)pyridine | 60 |

| Analog 2 | 5-Fluoro-3-(azetidinylmethoxy)pyridine | 11 |

| Analog 3 | 6-Fluoro-3-(azetidinylmethoxy)pyridine | 21 |

| Analog 4 | 2-Chloro-3-(azetidinylmethoxy)pyridine | 1300 |

| Analog 5 | 5-Bromo-3-(azetidinylmethoxy)pyridine | 21 |

This table illustrates the high-affinity binding of halogenated pyridine analogs to nicotinic acetylcholine receptors, as measured by competition with [³H]epibatidine. Data sourced from nih.gov.

The data demonstrates that the position and nature of the halogen substituent on the pyridine ring are critical. Halogenation at the 5- or 6-position generally results in very high affinity, with Kᵢ values in the low picomolar range. nih.gov However, a larger halogen like chlorine at the 2-position dramatically reduces affinity, likely due to unfavorable steric interactions within the receptor's binding site. nih.gov

Anti-fibrotic Activity in In Vitro Models

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to organ damage. The development of anti-fibrotic therapies is an area of significant research.

While there is no direct evidence of the anti-fibrotic activity of this compound, compounds containing a piperidine ring have been investigated for such properties. For instance, piperlongumine, a natural product containing a piperidine moiety, has been identified as a potential anti-fibrotic agent. Further studies on novel carboxylic acid analogs have also explored their potential in inhibiting fibrotic markers in vitro. These findings suggest that the piperidine scaffold could be a valuable component in the design of new anti-fibrotic drugs.

Anticancer Research Perspectives

The pyridine ring is a well-established pharmacophore in the design of anticancer agents. Pyridine derivatives have been shown to exhibit a wide range of anticancer activities through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis. nih.govalliedacademies.org

The incorporation of a methoxy group on the pyridine ring, as seen in this compound, has been a strategy in the development of some potent anticancer compounds. For example, certain trimethoxyphenyl pyridine derivatives have shown significant cytotoxicity and tubulin inhibition activity. alliedacademies.org Furthermore, the piperidine ring is also present in numerous compounds with demonstrated antiproliferative activity. ajchem-a.com The combination of both the methoxypyridine and piperidine moieties in a single molecule, therefore, presents an interesting scaffold for future anticancer drug discovery and development.

Future Prospects and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in Compound Design

ML algorithms can be trained on vast datasets of existing compounds to predict biological activities, pharmacokinetic properties, and potential toxicity. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can identify the key structural features of the piperidine (B6355638) ring and its substituents that are crucial for therapeutic activity. nih.gov This allows for the in silico design and screening of virtual libraries containing thousands of novel "(R)-2-Methoxy-5-(piperidin-2-yl)pyridine" derivatives, prioritizing those with the highest predicted potency and most favorable drug-like properties for synthesis and experimental testing. mdpi.com This approach significantly reduces the time and resources required for lead optimization.

Table 1: Applications of AI/ML in the Design of Piperidine-Based Compounds

| AI/ML Application | Description | Potential Impact on "this compound" Analogs |

|---|---|---|

| Virtual High-Throughput Screening (vHTS) | Rapidly screens large virtual libraries of compounds against a biological target. nih.gov | Identification of novel derivatives with potentially higher binding affinity or selectivity. |

| Predictive Modeling (QSAR) | Develops models to predict the activity and properties of compounds based on their structure. nih.gov | Optimization of the methoxy (B1213986) and piperidine substituents for enhanced therapeutic effect. |

| De Novo Drug Design | Generates novel molecular structures with desired pharmacological profiles. | Creation of entirely new piperidine-based chemotypes with unique therapeutic potential. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. | Early identification and elimination of candidates with poor pharmacokinetic or safety profiles. |

Development of Advanced Methodologies for Stereocontrol

The biological activity of chiral molecules like "this compound" is critically dependent on their three-dimensional arrangement, or stereochemistry. The specific "(R)" configuration at the C2 position of the piperidine ring is essential for its intended biological function. Consequently, the development of advanced synthetic methods that allow for precise control over stereochemistry is a crucial area of ongoing research. mdma.ch

Recent years have seen significant progress in the stereocontrolled synthesis of substituted piperidines. mdma.ch Methodologies are selected based on their diversity and ability to control the stereochemical outcome. mdma.ch Modern synthetic strategies are moving beyond classical resolution techniques towards more efficient and elegant asymmetric catalytic methods. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has emerged as a powerful tool for creating enantioenriched 3-substituted piperidines. acs.org Such catalytic processes utilize a small amount of a chiral catalyst to generate large quantities of the desired enantiomer, making the synthesis more atom-economical and scalable.

Other innovative approaches include intramolecular cyclization reactions that proceed with high diastereoselectivity. nih.gov For instance, amine-directed intramolecular hydroboration has been applied to piperidine substrates to achieve good stereocontrol. nih.gov These methods often involve carefully designed substrates that undergo cyclization to form the piperidine ring in a way that favors the formation of a single stereoisomer. The continuous refinement of these and other stereoselective synthetic routes will be instrumental in the efficient and cost-effective production of "this compound" and its future analogs, ensuring access to enantiomerically pure compounds for therapeutic use. rsc.org

Table 2: Modern Strategies for Stereocontrolled Piperidine Synthesis

| Synthetic Methodology | Principle | Relevance to this compound |

|---|---|---|

| Asymmetric Catalysis | Employs chiral catalysts to favor the formation of one enantiomer over the other. acs.org | Enables direct and efficient synthesis of the desired (R)-enantiomer. |

| Chiral Auxiliary-Mediated Synthesis | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Provides a reliable method for establishing the correct stereocenter. |

| Intramolecular Reactions | Cyclization of a precursor molecule where existing stereocenters influence the formation of new ones. nih.gov | Allows for the transfer of chirality to create the desired piperidine ring configuration. |

| Enzymatic Resolution | Uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for their separation. | Offers a "green" and highly selective method for obtaining the pure (R)-enantiomer. |

Expanding the Therapeutic Landscape for Piperidine-Containing Chemotypes

The piperidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs and natural products. nih.govencyclopedia.pub Its derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-Alzheimer's, antiviral, and analgesic properties. ijnrd.org This broad biological activity suggests that the therapeutic potential of piperidine-containing compounds, including analogs of "this compound," is far from exhausted.

Current research is focused on exploring the utility of piperidine chemotypes against a growing list of therapeutic targets. For example, piperine, a well-known piperidine-containing alkaloid from black pepper, and other piperidine derivatives have shown potential in oncology by inducing apoptosis and inhibiting cancer cell proliferation. nih.govnwmedj.org They have been investigated for activity against various cancers, including breast, prostate, lung, and ovarian cancer. nih.govnwmedj.org This opens up the possibility of designing novel "this compound" analogs with anticancer activity.

Furthermore, the piperidine moiety is a key component in drugs targeting central nervous system (CNS) disorders. For instance, donepezil, a piperidine derivative, is a widely used treatment for Alzheimer's disease. nih.govijnrd.org The structural features of "this compound" could be adapted to design new agents for neurodegenerative diseases, potentially targeting novel pathways or exhibiting improved properties like blood-brain barrier penetration. encyclopedia.pub Researchers are also investigating piperidine derivatives as inhibitors of pancreatic lipase (B570770) for the treatment of obesity and as antagonists for various G protein-coupled receptors (GPCRs) involved in inflammation and pain. mdpi.comresearchgate.net By systematically modifying the core structure of "this compound" and exploring its activity against diverse biological targets, it is plausible that this chemotype could be repurposed or re-engineered to address a wide range of unmet medical needs.

Table 3: Diverse Therapeutic Applications of the Piperidine Scaffold

| Therapeutic Area | Example Target/Mechanism | Reference Compound Example |

|---|---|---|

| Oncology | Induction of apoptosis, inhibition of signaling pathways (e.g., STAT-3, PI3K/Akt). nih.gov | Piperine nih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase inhibition. ijnrd.org | Donepezil nih.govijnrd.org |

| Infectious Diseases | Antiviral, antibacterial, antifungal activities. ijnrd.org | Various synthetic derivatives |

| Pain and Inflammation | Opioid receptor agonism, P2Y14R antagonism. researchgate.net | Meperidine, PPTN ijnrd.orgresearchgate.net |

| Metabolic Disorders | Pancreatic lipase inhibition. mdpi.com | N-Aryl piperidines |

Q & A

Basic: What synthetic strategies are effective for obtaining (R)-2-Methoxy-5-(piperidin-2-yl)pyridine with high enantiomeric purity?

Methodological Answer:

- Key Steps :

- Cross-Electrophile Coupling : Use 5-bromo-2-methoxypyridine (or similar halogenated precursors) with a piperidine derivative under palladium catalysis. Optimize ligands (e.g., chiral BINAP) to enforce stereocontrol .

- Chiral Resolution : Post-synthesis, employ chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution to isolate the (R)-enantiomer.

- Asymmetric Catalysis : Utilize organocatalysts (e.g., proline derivatives) or transition-metal catalysts with chiral ligands during piperidine ring formation.

- Purification : Column chromatography (50% EtOAc/Hexanes) followed by recrystallization in ethanol/water mixtures improves purity .

Advanced: How can X-ray crystallography using SHELX resolve ambiguities in stereochemical assignment?

Methodological Answer:

- Data Collection : Ensure high-resolution (<1.0 Å) data for accurate electron density mapping. Use synchrotron sources for weakly diffracting crystals.

- Refinement in SHELXL :

- Validation : Cross-check with CD spectroscopy or DFT-calculated vibrational circular dichroism (VCD) to resolve discrepancies .

Advanced: How to troubleshoot contradictions between spectroscopic data and computational models for structural validation?

Methodological Answer:

- NMR Analysis :

- Compare experimental H/C NMR shifts with DFT-predicted values (Gaussian or ORCA).

- Use 2D NMR (COSY, NOESY) to resolve spatial proximity ambiguities.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while tandem MS/MS identifies fragmentation pathways inconsistent with proposed structures.

- Case Study : Inconsistent NOE correlations may indicate conformational flexibility; employ variable-temperature NMR or MD simulations .

Advanced: What mechanistic insights guide the optimization of piperidine ring formation in this compound?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-determining steps (e.g., cyclization vs. nucleophilic attack).

- Isotopic Labeling : Use N or C-labeled precursors to trace bond formation pathways.

- Computational Modeling :

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions releasing volatile byproducts (e.g., HBr) .

- Spill Management : Absorb spills with vermiculite, avoid water (risk of exothermic decomposition), and dispose as hazardous waste .

- Storage : Store under argon at –20°C to prevent racemization or oxidation.

Advanced: How does steric hindrance at the piperidine moiety affect pharmacological activity in derivatives?

Methodological Answer:

- SAR Studies :

- Synthesize analogs with bulkier substituents (e.g., 2-methylpiperidine) and compare binding affinities via SPR or radioligand assays.

- Use molecular docking (AutoDock Vina) to predict interactions with targets like GPCRs or ion channels.

- Case Study : Reduced activity in sterically hindered analogs may indicate clashes with hydrophobic binding pockets .

Advanced: What strategies mitigate racemization during scale-up synthesis?

Methodological Answer:

- Reaction Conditions : Avoid high temperatures (>80°C) and protic solvents (e.g., MeOH). Use ionic liquids or DMF for thermal stability.

- Catalyst Screening : Chiral Ru or Ir catalysts (e.g., Noyori-type) minimize racemization in hydrogenation steps.

- Process Monitoring : Track enantiomeric excess (ee) via chiral GC or CE at multiple stages .

Basic: Which analytical techniques are optimal for characterizing this compound’s purity and structure?

Methodological Answer:

- Purity : HPLC-DAD (C18 column, 254 nm) with ≥95% purity threshold.

- Structural Confirmation :

Advanced: How to evaluate environmental persistence and toxicity of this compound in ecological studies?

Methodological Answer:

- OECD Guidelines :

- Ready Biodegradability Test (301F) : Assess mineralization via CO evolution over 28 days.

- Daphnia magna Acute Toxicity : 48-h EC determination.

- QSAR Models : Predict bioaccumulation (logP >3 indicates high risk) and ecotoxicity using EPI Suite .

Advanced: What computational tools predict the metabolic stability of derivatives in drug discovery?

Methodological Answer:

- In Silico ADMET :

- Use SwissADME to predict CYP450 metabolism sites.

- Apply MetaSite for metabolite identification.

- MD Simulations : Simulate liver microsome interactions (GROMACS) to estimate half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.